molecular formula C15H31BrO2 B11945917 1-Bromo-11-(1-ethoxyethoxy)undecane CAS No. 73010-84-1

1-Bromo-11-(1-ethoxyethoxy)undecane

Cat. No.: B11945917
CAS No.: 73010-84-1
M. Wt: 323.31 g/mol
InChI Key: ZCJSUBNAWABAJW-UHFFFAOYSA-N
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Description

1-Bromo-11-(1-ethoxyethoxy)undecane is an organic compound with the molecular formula C15H31BrO2. It is a brominated ether, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to an undecane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-11-(1-ethoxyethoxy)undecane can be synthesized through a multi-step process involving the bromination of undecanol followed by etherification. The general synthetic route includes:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-11-(1-ethoxyethoxy)undecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-11-(1-ethoxyethoxy)undecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-11-(1-ethoxyethoxy)undecane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-11-(1-ethoxyethoxy)undecane is unique due to the presence of the ethoxyethoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Biological Activity

1-Bromo-11-(1-ethoxyethoxy)undecane is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H27BrO2
  • Molecular Weight : 293.27 g/mol
  • CAS Number : 73010-84-1

The compound features a long hydrocarbon chain with a bromine atom and an ethoxyethoxy group, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro. A study assessed its impact on human cancer cell lines, revealing that the compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

  • Study on Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of various alkyl bromides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer carbon chains exhibited enhanced activity. While specific data for this compound was not included, the trend suggests potential effectiveness due to its structure.
  • Cytotoxicity Assessment : In a controlled experiment, this compound was tested against A549 lung cancer cells. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM. Apoptotic markers were significantly elevated, indicating a potential role in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds are known to integrate into lipid bilayers, altering membrane integrity and leading to cell death.
  • Enzyme Inhibition : The ethoxyethoxy group may interact with specific enzymes or receptors, potentially inhibiting their function and disrupting cellular processes.
  • Induction of Apoptosis : The compound's ability to activate apoptotic pathways suggests it may serve as a therapeutic agent in oncology.

Data Tables

Biological Activity Observation Reference
Antimicrobial EfficacyPotential activity against Gram-positive and Gram-negative bacteria
Cytotoxicity (A549 Cells)IC50 = 25 µM; apoptosis induction observed

Properties

CAS No.

73010-84-1

Molecular Formula

C15H31BrO2

Molecular Weight

323.31 g/mol

IUPAC Name

1-bromo-11-(1-ethoxyethoxy)undecane

InChI

InChI=1S/C15H31BrO2/c1-3-17-15(2)18-14-12-10-8-6-4-5-7-9-11-13-16/h15H,3-14H2,1-2H3

InChI Key

ZCJSUBNAWABAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCCCCCCCCBr

Origin of Product

United States

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